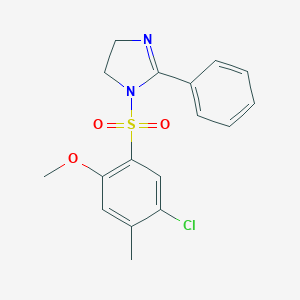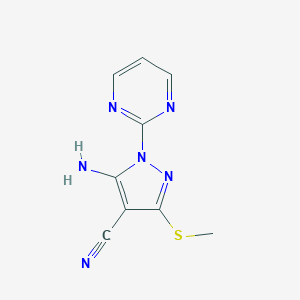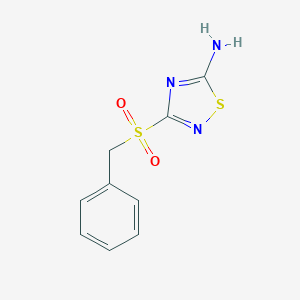
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a sulfonyl group, a phenyl ring, and an imidazole ring, making it a subject of interest in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride, is prepared by reacting 5-chloro-2-methoxy-4-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Imidazole Ring Formation: The sulfonyl chloride intermediate is then reacted with 2-phenyl-1,2-diaminoethane in the presence of a base such as triethylamine. This step involves cyclization to form the imidazole ring.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors for the sulfonylation and cyclization steps, followed by continuous purification processes.
Automation: Employing automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole: Lacks the methyl group on the phenyl ring.
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole: Has a methyl group instead of a phenyl group on the imidazole ring.
Uniqueness
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the sulfonyl and imidazole groups provides a versatile framework for various applications in research and industry.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-10-15(23-2)16(11-14(12)18)24(21,22)20-9-8-19-17(20)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSKTYZSEHCQQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B494920.png)
![ethyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B494922.png)
![5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494923.png)
![5-amino-3-ethyl-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494924.png)
![methyl 5-amino-3-(methylsulfanyl)-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494925.png)
![ethyl 5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494926.png)
![5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494927.png)
![5-amino-3-methyl-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494928.png)
![5-amino-3-ethyl-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494929.png)
![methyl 5-amino-3-(methylsulfanyl)-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494930.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B494935.png)
![3-(4-morpholinyl)-N-[(2-prop-2-enoxy-1-naphthalenyl)methyl]-1-propanamine](/img/structure/B494938.png)

